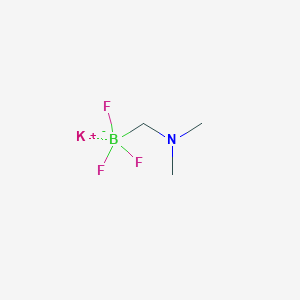

Potassium ((dimethylamino)methyl)trifluoroborate

Übersicht

Beschreibung

Potassium ((dimethylamino)methyl)trifluoroborate is a chemical compound with the molecular formula C₃H₈BF₃KN. It is a white to off-white solid that is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Wirkmechanismus

Target of Action

Potassium ((dimethylamino)methyl)trifluoroborate is an organoboron compound

Mode of Action

Organotrifluoroborates, a class of organoboron compounds, are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes, particularly for suzuki-miyaura coupling . They are strong nucleophiles and react with electrophiles without transition-metal catalysts .

Biochemical Pathways

Organoboron compounds are known to participate in various biochemical reactions, including the suzuki-miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction .

Result of Action

As an organoboron compound, it is likely to participate in various organic reactions, contributing to the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. The compound is tolerant of air and moisture , which suggests that it is stable under normal atmospheric conditions. It is recommended to be stored under an inert atmosphere and at low temperatures to maintain its stability .

Biochemische Analyse

Biochemical Properties

Potassium ((dimethylamino)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups. For instance, it is often used in the presence of palladium catalysts to form new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function. For example, it has been observed to impact the expression of genes related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their activation or inhibition. This compound is known to participate in transmetalation reactions, where it transfers a functional group to a metal catalyst, facilitating the formation of new chemical bonds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Studies have identified specific dosage thresholds beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes such as palladium catalysts, facilitating the transfer of functional groups and the formation of new chemical bonds . This compound can also affect metabolic flux, leading to changes in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its biochemical effects .

Vorbereitungsmethoden

Industrial Production Methods: In an industrial setting, the production of potassium ((dimethylamino)methyl)trifluoroborate involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium ((dimethylamino)methyl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and a base, such as sodium carbonate or potassium carbonate, to facilitate the coupling of aryl halides with boronic acids.

Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions and desired products.

Substitution Reactions: These reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Potassium ((dimethylamino)methyl)trifluoroborate is widely used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.

Biology: The compound can be used to modify biomolecules and study biological processes.

Medicine: It is utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is employed in the production of materials with specific properties, such as polymers and electronic devices.

Vergleich Mit ähnlichen Verbindungen

Potassium ((dimethylamino)methyl)trifluoroborate is similar to other boronic acid derivatives, such as potassium phenyltrifluoroborate and potassium (dimethylamino)phenyltrifluoroborate. it is unique in its reactivity and stability, making it a preferred reagent in certain applications. The comparison highlights its advantages in terms of yield, purity, and ease of handling.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

Potassium ((dimethylamino)methyl)trifluoroborate (CAS No. 1150655-04-1) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₃H₈BF₃KN

- Molecular Weight : 165.01 g/mol

- Purity : Typically above 95%

- Storage Conditions : Should be stored under inert atmosphere at temperatures below -20°C.

This compound acts primarily as a boron-containing reagent, which can participate in various chemical transformations. Its trifluoroborate group enhances its stability and reactivity, making it suitable for applications in organic synthesis and medicinal chemistry.

- Inhibition of Enzymatic Activity : The compound has shown potential in modulating enzymatic pathways, particularly those involving phosphoinositide 3-kinases (PI3K). Research indicates that compounds similar to potassium trifluoroborate can inhibit PI3K activity, which is crucial in the treatment of various diseases such as cancer and autoimmune disorders .

- Anticancer Activity : Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of piperidine that incorporate trifluoroborate moieties have demonstrated enhanced cytotoxicity and apoptosis induction in cancer models, suggesting a potential role for this compound in cancer therapy .

Anticancer Studies

A notable study evaluated the anticancer properties of this compound analogs. The results indicated:

- Cell Lines Tested : FaDu hypopharyngeal tumor cells.

- Mechanism of Action : Induction of apoptosis through mitochondrial pathways.

- Comparative Efficacy : Showed improved efficacy compared to conventional chemotherapeutics like bleomycin.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Trifluoroborate Derivative | FaDu | 15 | Apoptosis Induction |

| Bleomycin | FaDu | 20 | DNA Damage |

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of this compound. In models of neurodegenerative diseases, compounds with similar structures have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress.

- Model Used : Mouse model of Alzheimer's disease.

- Findings : Inhibition of activated astrocytes and microglia in the hippocampus was observed, along with improvements in cognitive function tests .

Case Studies

- Case Study on Autoimmune Disorders :

-

Cancer Treatment Trials :

- Clinical trials are ongoing to assess the efficacy of this compound derivatives in combination therapies for various cancers. Early-phase results indicate promising outcomes with manageable side effects.

Eigenschaften

IUPAC Name |

potassium;(dimethylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BF3N.K/c1-8(2)3-4(5,6)7;/h3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVQKXNUTHTPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670582 | |

| Record name | Potassium [(dimethylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150655-04-1 | |

| Record name | Potassium [(dimethylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dimethylaminomethyl trifluoroboronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.